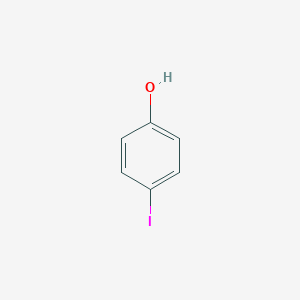

4-Iodophenol

Overview

Description

4-Iodophenol (C₆H₅IO, CAS 540-38-5) is a halogenated aromatic compound characterized by an iodine substituent at the para position of a phenol ring. Key physical properties include a melting point of 94°C, a molecular weight of 220.01 g/mol, and a pKa of 9.2, reflecting its moderate acidity compared to other iodophenol isomers (e.g., o-iodophenol, pKa 8.47; m-iodophenol, pKa 8.88) . Its iodine atom and hydroxyl group enable diverse applications in organic synthesis, chemiluminescence enhancement, and materials science. For instance, it serves as a precursor in cross-coupling reactions (e.g., Suzuki couplings) and as an accelerator in enzymatic assays .

Scientific Research Applications

Chemical Synthesis

Pharmaceutical Intermediates

4-Iodophenol acts as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique reactivity allows for the development of complex molecules through coupling reactions. This property enhances the efficiency of drug development processes, making it a valuable component in pharmaceutical chemistry.

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Key intermediate for drug compounds |

| Organic Reactions | Used in coupling reactions to create complex structures |

| Specialty Chemicals | Precursor for various organic compounds |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying substances within complex mixtures. Its effectiveness in various analytical methods contributes to advancements in chemical analysis, enabling researchers to achieve accurate results.

Biochemical Applications

Enzyme Activity Studies

this compound is employed in biochemical assays to study enzyme activities and interactions. This application is crucial for understanding biological processes and developing new therapeutic strategies.

Chemiluminescence Imaging

The compound enhances chemiluminescence in assays designed to detect cancer cells. Its role as a diagnostic agent underscores its potential in medical diagnostics.

| Biochemical Application | Details |

|---|---|

| Enzyme Assays | Studies enzyme interactions |

| Cancer Detection | Enhances imaging assays |

Polymer Chemistry

In polymer chemistry, this compound contributes to the development of polymers with specific properties. Its incorporation into polymer matrices can modify physical and chemical characteristics, leading to advancements in materials science.

Environmental Chemistry

Recent studies have explored the environmental impact of this compound, particularly as a disinfection byproduct in drinking water. Its presence raises concerns regarding health impacts, necessitating further research into its effects on human health and ecosystems.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

- Synthesis of Pyrrole-Ligated Compounds : A study demonstrated that incorporating this compound into pyrrole-ligated compounds led to enhanced antibacterial activity compared to non-iodinated counterparts .

- Chemiluminescence Assays : Research showed that this compound significantly improved the sensitivity of luminol-based assays for detecting horseradish peroxidase encapsulated in liposomes .

- Antibacterial Properties : Investigations revealed that derivatives of this compound exhibited strong antibacterial effects against Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as <2 μg/mL .

Mechanism of Action

The mechanism of action of p-iodophenol involves its ability to participate in various chemical reactions due to the presence of the iodine atom, which is a good leaving group. This makes it highly reactive in substitution and coupling reactions. In biological systems, p-iodophenol enhances chemiluminescence by interacting with gold nanoparticles and other catalysts, leading to the generation of reactive oxygen species .

Comparison with Similar Compounds

Physical and Chemical Properties

Table 1: Physical Properties of Iodophenol Isomers

| Compound | CAS | Melting Point (°C) | pKa |

|---|---|---|---|

| o-Iodophenol | 533-58-4 | 39–43 | 8.47 |

| m-Iodophenol | 626-02-8 | 40 | 8.88 |

| 4-Iodophenol | 540-38-5 | 94 | 9.2 |

This compound exhibits the highest melting point and acidity among iodophenol isomers due to symmetry and reduced steric hindrance at the para position .

Reactivity in Chemical Reactions

Hydrodehalogenation Reactivity

Table 2: Reactivity of Halogenated Phenols in Catalytic Hydrodehalogenation

| Compound | Relative Reactivity (Pd/C Catalyst) |

|---|---|

| 4-Fluorophenol | 1.0 (baseline) |

| 4-Chlorophenol | 3.2 |

| 4-Bromophenol | 5.8 |

| This compound | 12.5 |

The weaker C–I bond in this compound results in significantly higher reactivity compared to fluoro-, chloro-, and bromo-analogues. This trend aligns with halogen electronegativity and bond dissociation energy .

Role in Enhancing Chemiluminescence

Table 3: Performance of Enhancers in Luminol-H₂O₂-HRP Systems

| Enhancer | Optimal Concentration | Relative Light Units (RLU) |

|---|---|---|

| This compound | 154 µM | 509 amol detection limit |

| 4-Iodophenylboronic acid | 769 µM | Comparable signal intensity |

| 4-Bromophenol | 1.6% (in DMF) | Lower than this compound |

This compound outperforms brominated and boronic acid derivatives due to its ability to stabilize phenoxyl radicals, which act as redox mediators to accelerate horseradish peroxidase (HRP) turnover .

Environmental Transformation and Toxicity

Table 4: Transformation Products of this compound During Chloramination

| Product | Yield (% Iodine) | Cytotoxicity Trend |

|---|---|---|

| 2,4,6-Triiodophenol | 58.2% | Increases with time |

| 2,6-Diiodo-4-nitrophenol | 12.8% | Increases with time |

In water treatment, this compound transforms into highly toxic iodinated disinfection byproducts (DBPs) under monochloramine. These products exhibit pseudo-second-order decay kinetics and elevated cytotoxicity compared to chlorinated or brominated DBPs .

Biological Activity

4-Iodophenol is an organic compound with significant biological activity, particularly in the fields of pharmacology and environmental chemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its iodine atom attached to the phenolic ring, which enhances its reactivity and biological interactions. Its molecular formula is C6H5I-OH, and it possesses a molecular weight of 204.01 g/mol. The presence of the iodine atom contributes to unique properties such as increased antibacterial activity and photochemical behavior.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. For instance, a study evaluated the antibacterial effects of various iodinated compounds against Gram-positive and Gram-negative bacteria, revealing that this compound derivatives showed superior activity against Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as <2 μg/mL . This suggests that the iodinated phenolic structure plays a crucial role in enhancing antibacterial efficacy.

| Compound | MIC against S. aureus | MIC against A. baumannii |

|---|---|---|

| This compound | <2 μg/mL | <2 μg/mL |

| Control (Phenol) | >32 μg/mL | >32 μg/mL |

Anticancer Properties

This compound has also been investigated for its anticancer potential. A study focused on iodinated-4-aryloxymethyl-coumarins indicated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the phenolic structure could enhance anticancer activity .

Photochemical Activity

The photochemical behavior of this compound has been explored through laser flash photolysis studies. These studies indicate that upon irradiation, this compound undergoes transformations leading to various photoproducts, including reactive oxygen species (ROS), which can contribute to its biological activity . The heavy atom effect due to iodine enhances non-radiative decay rates, impacting its reactivity in photochemical processes.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antibacterial Mechanism : The presence of the iodine atom may disrupt bacterial cell membranes or interfere with metabolic pathways, leading to bacterial cell death.

- Anticancer Mechanism : Its ability to induce apoptosis in cancer cells may be linked to oxidative stress induced by ROS generated during photochemical reactions.

- Photochemical Reactions : The transformation of this compound under UV light leads to the formation of transient species that can interact with biological molecules, potentially leading to therapeutic effects.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

- A study reported on the synthesis of pyrrole-ligated compounds incorporating this compound, which demonstrated enhanced antibacterial activity compared to their non-iodinated counterparts .

- Research on its use in synthesizing pharmaceutical intermediates has shown that this compound can serve as a versatile building block in drug development processes .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-iodophenol, and how do reaction conditions influence by-product formation?

- This compound is synthesized via electrophilic aromatic substitution, where iodine reacts with phenol under controlled conditions. The iodine-to-phenol mass ratio critically determines by-product profiles (e.g., 2-iodophenol, diiodophenols, and triiodophenols) . Adjusting pH, temperature, and stoichiometry can minimize unwanted di- or tri-substituted derivatives. High-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) are standard for monitoring reaction progress and quantifying impurities .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

- HPLC and GC/MS are essential for quantifying purity and identifying co-eluting iodophenol isomers . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic shifts for the hydroxyl (δ ~5 ppm) and iodine-substituted aromatic protons (δ ~7-8 ppm). Mass spectrometry (MS) provides molecular ion validation (m/z 220 for C₆H₅IO) .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- This compound is toxic to kidneys, liver, and mucous membranes. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and NIOSH-certified respirators for dust control. Immediate flushing with water is required for eye/skin contact, and contaminated clothing must be washed before reuse .

Advanced Research Questions

Q. How does this compound behave as a substrate in palladium-catalyzed coupling reactions, and what factors affect reaction yields?

- In Suzuki-Miyaura couplings with arylboronic acids, this compound achieves yields >95% using Pd/C catalysts in aqueous media. Reaction efficiency depends on catalyst loading, temperature, and electronic effects of substituents. For example, electron-donating groups on boronic acids enhance yields, while steric hindrance reduces reactivity . Reproducibility requires strict control of oxygen and moisture levels.

Q. What mechanisms explain the enzymatic iodine exchange observed in this compound derivatives?

- Enzymatic iodination (e.g., using horseradish peroxidase) facilitates iodine exchange at the 4-position via electrophilic substitution. This process does not occur in the absence of enzymes, as demonstrated by isotopic labeling studies (e.g., ¹³¹I incorporation). The 4-position’s reactivity is attributed to its para-directing nature and lower steric hindrance compared to ortho-substituted analogs .

Q. How can contradictory data on iodophenol by-product distributions be resolved in disinfection studies?

- Discrepancies arise from variations in iodine-to-phenol ratios, reaction pH, and analytical sensitivity. For instance, triiodophenol formation dominates at high iodine concentrations but is undetectable in low-iodine systems. Methodological standardization (e.g., consistent spectrophotometric iodine monitoring) and advanced statistical modeling (e.g., multivariate analysis) improve reproducibility .

Q. What are the challenges in detecting and quantifying this compound in complex environmental matrices?

- Matrix interference (e.g., organic matter in water samples) complicates detection. Solid-phase extraction (SPE) paired with derivatization (e.g., acetylation) enhances GC/MS sensitivity. Limit of detection (LOD) can be improved to <1 ppb using isotope dilution mass spectrometry (IDMS) .

Q. Methodological Considerations

Q. How should researchers design experiments to assess this compound’s ecological toxicity given limited data?

- Conduct acute toxicity assays using model organisms (e.g., Daphnia magna) under OECD guidelines. Measure LC₅₀ values and bioaccumulation potential via octanol-water partition coefficients (log Kₒw). Chronic toxicity studies should focus on endocrine disruption using in vitro receptor-binding assays .

Q. What strategies optimize this compound’s stability in long-term storage for experimental use?

- Store under inert atmosphere (argon/nitrogen) at −20°C in amber glass vials to prevent photodegradation and oxidative decomposition. Regularly monitor purity via HPLC and NMR to detect degradation products like iodine radicals or phenolic polymers .

Properties

IUPAC Name |

4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMDINRNYYEDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052186 | |

| Record name | 4-Iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or reddish solid; [Merck Index] Light beige crystalline solid; [Alfa Aesar MSDS] | |

| Record name | p-Iodophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00616 [mmHg] | |

| Record name | p-Iodophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

540-38-5 | |

| Record name | 4-Iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Iodophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Iodophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-IODOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-IODOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH194BAK0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.